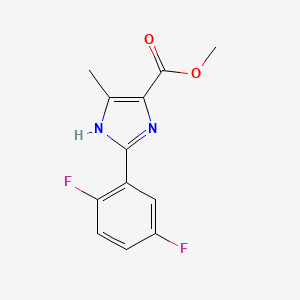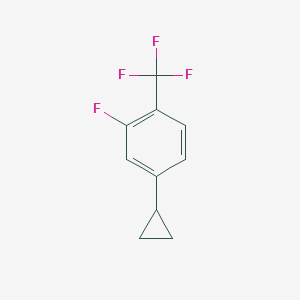![molecular formula C15H16SSi B15335943 Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
Dibenzo[b,d]thiophen-3-yltrimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]thiophen-3-yltrimethylsilane: is an organosilicon compound that features a dibenzo[b,d]thiophene core substituted with a trimethylsilyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,d]thiophen-3-yltrimethylsilane typically involves the introduction of a trimethylsilyl group to the dibenzo[b,d]thiophene core. One common method is the silylation of dibenzo[b,d]thiophene using trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]thiophen-3-yltrimethylsilane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzo[b,d]thiophene core can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Substitution: Reagents such as halides or organometallic compounds can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are typically used in cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted dibenzo[b,d]thiophenes.
Coupling Reactions: Complex polycyclic aromatic compounds.
Scientific Research Applications
Dibenzo[b,d]thiophen-3-yltrimethylsilane has several applications in scientific research:
Organic Electronics: It is used as a building block for organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Materials Science: The compound is utilized in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which Dibenzo[b,d]thiophen-3-yltrimethylsilane exerts its effects depends on its specific application. In organic electronics, its electronic properties are influenced by the conjugation and electron-donating nature of the trimethylsilyl group. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds share a similar fused ring structure and are used in organic electronics.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another fused thiophene system with applications in OLEDs and OFETs.
Benzothiophenes: These compounds are well-known in pharmaceuticals and materials science.
Uniqueness
Dibenzo[b,d]thiophen-3-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable building block for the synthesis of advanced materials and compounds with specific desired characteristics.
Properties
Molecular Formula |
C15H16SSi |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
dibenzothiophen-3-yl(trimethyl)silane |
InChI |
InChI=1S/C15H16SSi/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16-15(13)10-11/h4-10H,1-3H3 |
InChI Key |
JDQOGMDEBITVFD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


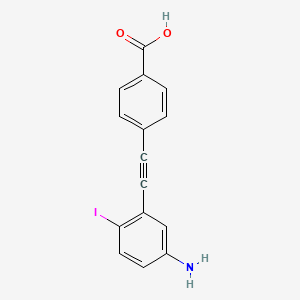
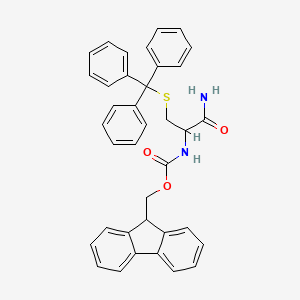
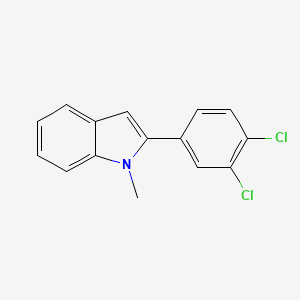
![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
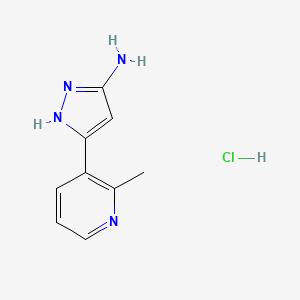
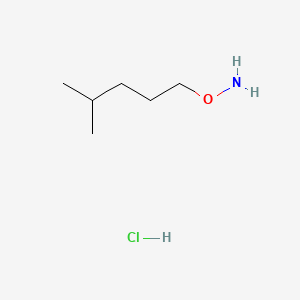

![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
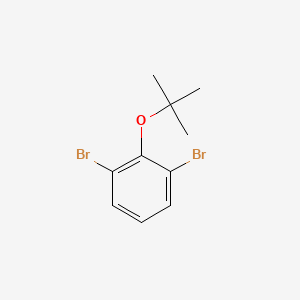
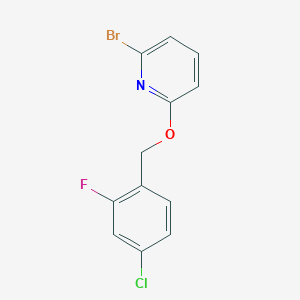
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)
